molecular formula C12H13N B14286802 3,4-dimethyl-2-phenyl-1H-pyrrole CAS No. 118799-13-6

3,4-dimethyl-2-phenyl-1H-pyrrole

Cat. No.: B14286802
CAS No.: 118799-13-6
M. Wt: 171.24 g/mol
InChI Key: WUMHGMDXNUCQMS-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at positions 3 and 4, and a phenyl group at position 2 on the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .

Another method involves the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine in acetonitrile as the solvent. This reaction is carried out at room temperature and provides the desired carboxamide analogues .

Industrial Production Methods

Industrial production of pyrrole derivatives, including this compound, often involves the catalytic dehydrogenation of pyrrolidine or the treatment of furan with ammonia in the presence of solid acid catalysts such as silicon dioxide and aluminum oxide .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-phenyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function and leading to fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2-phenyl-1H-pyrrole is unique due to the presence of both methyl and phenyl groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

118799-13-6

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

3,4-dimethyl-2-phenyl-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-8-13-12(10(9)2)11-6-4-3-5-7-11/h3-8,13H,1-2H3

InChI Key

WUMHGMDXNUCQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C)C2=CC=CC=C2

Origin of Product

United States

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